Ethyl 3-hydroxyisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxyisoxazole-5-carboxylate is an organic compound with the molecular formula C(_6)H(_7)NO(_4). It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyisoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This method yields ester-functionalized isoxazoles in quantitative amounts .
Another synthetic route involves the cyclization of ethyl 3-oxo-3-(hydroxyimino)propanoate. This reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to facilitate the formation of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-isoxazole-5-carboxylate.
Reduction: The compound can be reduced to form ethyl 3-amino-isoxazole-5-carboxylate.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Ethyl 3-oxo-isoxazole-5-carboxylate.
Reduction: Ethyl 3-amino-isoxazole-5-carboxylate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxyisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-hydroxyisoxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Ethyl 3-hydroxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives such as:
Ethyl 3-oxo-isoxazole-5-carboxylate: Similar in structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 3-amino-isoxazole-5-carboxylate: Contains an amino group instead of a hydroxyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their suitability for different applications.
Properties
IUPAC Name |
ethyl 3-oxo-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)7-11-4/h3H,2H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLREFHTUZESDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599489 |
Source
|
Record name | Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13626-61-4 |
Source
|
Record name | Ethyl 2,3-dihydro-3-oxo-5-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13626-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.